N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide
CAS No.:
Cat. No.: VC15210660
Molecular Formula: C21H24N2O2
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N2O2 |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C21H24N2O2/c1-14(2)21(24)23-12-18(15-8-10-16(25-3)11-9-15)19-13-22-20-7-5-4-6-17(19)20/h4-11,13-14,18,22H,12H2,1-3H3,(H,23,24) |
| Standard InChI Key | MNNWQVZQAQNJCE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)NCC(C1=CC=C(C=C1)OC)C2=CNC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-[2-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide (IUPAC name: N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide) is characterized by the molecular formula C21H24N2O2 and a molecular weight of 336.4 g/mol. Its structure integrates three key components:
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A 2-methylpropanamide backbone, which confers rigidity and influences hydrogen-bonding potential.
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A 4-methoxyphenyl group, known for enhancing lipid solubility and modulating electronic interactions.
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An indole system, a privileged scaffold in drug discovery due to its prevalence in bioactive natural products and synthetic therapeutics .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H24N2O2 | |
| Molecular Weight | 336.4 g/mol | |
| SMILES Notation | CC(C)C(=O)NCC(C1=CC=C(C=C1)OC)C2=CNC3=CC=CC=C32 | |
| InChI Key | MNNWQVZQAQNJCE-UHFFFAOYSA-N |
The stereochemistry and conformational flexibility of the ethyl linker between the indole and methoxyphenyl groups may influence receptor binding, though experimental data on its 3D structure remain unpublished.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide involves multi-step condensation and substitution reactions. A representative approach includes:
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Indole-Alkylation: Reaction of 3-(2-bromoethyl)-1H-indole with 4-methoxyphenylmagnesium bromide to form the intermediate 2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethane.
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Amide Coupling: Condensation of the intermediate with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Indole-Alkylation | Grignard reagent, THF, 0°C→rt | ~65% |
| Amide Formation | 2-Methylpropanoyl chloride, Et3N, DCM | ~72% |
These methods mirror strategies employed in the synthesis of structurally related ureidopropanamide derivatives, where controlled pH and temperature are critical for minimizing side reactions .
Challenges in Purification
Purification often requires chromatographic techniques (e.g., silica gel chromatography) due to the compound’s moderate solubility in polar solvents. Recrystallization from ethyl acetate/hexane mixtures has been reported to enhance purity.
Physicochemical and Metabolic Properties
Spectroscopic Characterization
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1H NMR: Key signals include a singlet for the methoxy group (δ 3.78 ppm), indole NH (δ 10.2 ppm), and amide NH (δ 6.1 ppm).
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MS (ESI+): Major peak at m/z 337.2 [M+H]+.
Hypothesized Biological Activity and Applications
Mechanistic Insights
The structural resemblance to FPR2 agonists, such as (S)-17 , suggests potential anti-inflammatory properties. The indole moiety may interact with serotonin receptors or toll-like receptors (TLRs), while the methoxyphenyl group could modulate COX-2 inhibition .
Table 3: Putative Targets and Effects
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